1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine is a complex heterocyclic compound that belongs to the benzodiazole family. This compound features a benzodiazole core substituted with a trifluoromethyl group and a methylamine side chain, which contributes to its unique chemical properties and biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of significant interest in medicinal chemistry.
The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its potential applications in pharmacology and material science. The compound is often explored for its biological activities, particularly in the context of drug discovery.
This compound can be classified as:
The synthesis of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final compound.
1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions:
The reactivity profile of this compound allows it to participate in diverse chemical transformations, making it versatile for further functionalization in synthetic chemistry.
The mechanism of action for 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine involves its interaction with biological targets such as enzymes or receptors.
The compound likely interacts with specific active sites on proteins through hydrogen bonding and hydrophobic interactions due to its structural features. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, leading to biological effects that are being explored in pharmacological studies.
1-Methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine has potential applications in various scientific fields:
This compound exemplifies how modifications at the molecular level can lead to significant changes in biological activity and material properties, making it a valuable subject for ongoing research.
The structural architecture of 1-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine integrates three pharmacologically critical elements: a benzimidazole core, a N-methyl group enhancing metabolic stability, and a 2-(trifluoromethyl)phenyl moiety conferring electron-withdrawing properties and membrane permeability. This tripartite design leverages benzimidazole's privileged status in medicinal chemistry, evidenced by its presence in FDA-approved drugs (e.g., omeprazole, albendazole) due to its exceptional bioavailability and structural versatility for target engagement [2] [5]. The 2-aminobenzimidazole linkage enables conformational flexibility for optimal receptor binding, while the ortho-trifluoromethyl group on the aniline ring enhances both lipophilicity (cLogP ≈ 3.8) and metabolic resistance to oxidative degradation. Computational analyses indicate this scaffold's dihedral angle between benzimidazole and aniline planes (∼125–137°) facilitates simultaneous hydrogen bonding and π-stacking interactions in biological targets [1] [7].
Regiocontrol during benzimidazole N-alkylation and C-amination is paramount for synthesizing the target compound. The synthesis typically exploits the differential nucleophilicity of benzimidazole nitrogens (N1 vs N3):
C2-Amination via SNAr: Subsequent C2 chlorination using POCl₃ yields 2-chloro-1-methyl-1H-benzimidazole, which undergoes nucleophilic displacement with 2-(trifluoromethyl)aniline. The ortho-CF₃ group electronically activates the aniline for SNAr (σₚ = 0.54 for CF₃), enabling C–N bond formation at 110°C without Cu catalysis [5] [7].
Table 1: Regioselectivity in Benzodiazole Functionalization
Reaction Step | Conditions | Regioselectivity | Key Analytical Verification |
---|---|---|---|
N-Methylation | K₂CO₃, CH₃I, DMF, 50°C | >90% N1-methylation | ¹H NMR: N-CH₃ at δ 3.82 ppm |
C2-Chlorination | POCl₃, reflux, 4h | >98% C2-Cl | ¹³C NMR: C-Cl at δ 142.5 ppm |
C2-Amination | 2-(CF₃)C₆H₄NH₂, 110°C, 12h | Single regioisomer | HRMS: [M+H]⁺ 317.1172 |
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route for introducing the 2-(trifluoromethyl)phenyl group, particularly valuable for sterically hindered analogues. Optimized conditions employ:
This method achieves superior functional group tolerance over classical SNAr, accommodating electron-rich anilines previously yielding <20% conversion. Mechanistic studies confirm oxidative addition at C2–Cl as rate-limiting (k = 3.7 × 10⁻³ s⁻¹), with the ortho-CF₃ group minimally impacting transmetalation efficiency [6].
Microwave irradiation dramatically accelerates benzimidazole ring formation and subsequent derivatization:
While the 2-(trifluoromethyl)aniline is typically sourced commercially, its in-situ generation or modification requires specialized conditions:
Catalyst Recycling: Cu-substituted ZnAl₂O₄ magnetic nanoparticles facilitate trifluoromethyl incorporation in water and enable catalyst reuse for ≥5 cycles with <5% activity loss, aligning with green chemistry principles [4].
Table 2: Trifluoromethylation Method Comparison
Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Cu-Catalyzed Coupling | CuI/1,10-phen | DMF/H₂O | 60 | 78 | Broad substrate scope |
Electrophilic CF₃ | – | HFIP | 25 | 65 | Mild conditions |
Nanoparticle Catalyzed | Cu-ZnAl₂O₄ | H₂O | 80 | 83 | Recyclable catalyst |
Structural Features and Conformational Analysis
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1